molecular formula C15H25NO4S B603029 N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 1206107-33-6

N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B603029
CAS No.: 1206107-33-6
M. Wt: 315.4g/mol
InChI Key: AZZDLXYQSSDTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of the sulfonamide group (SO2NH2) and are known for their diverse applications in medicinal chemistry, particularly as antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the hydroxybutan-2-yl group: This step involves the alkylation of the sulfonamide with a suitable alkyl halide.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for yield and efficiency. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Scientific Research Applications

N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it likely inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness

N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides. These modifications can affect its solubility, absorption, distribution, metabolism, and excretion, potentially making it more effective or reducing side effects .

Properties

CAS No.

1206107-33-6

Molecular Formula

C15H25NO4S

Molecular Weight

315.4g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H25NO4S/c1-6-12(9-17)16-21(18,19)15-8-13(10(2)3)11(4)7-14(15)20-5/h7-8,10,12,16-17H,6,9H2,1-5H3

InChI Key

AZZDLXYQSSDTNW-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OC

Origin of Product

United States

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